molecular formula C20H27N5O2 B12505241 Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate

Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate

Cat. No.: B12505241
M. Wt: 369.5 g/mol
InChI Key: JLTKAOVIIMNVPW-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyrimidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group using tert-butyl carbamate, followed by the formation of the piperidine ring and subsequent functionalization with pyrimidine and pyridine groups. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

Industrially, tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected anilines
  • Tetrasubstituted pyrroles

Uniqueness

Compared to similar compounds, tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

tert-butyl N-[1-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C20H27N5O2/c1-14-22-17(16-7-5-6-10-21-16)13-18(23-14)25-11-8-15(9-12-25)24-19(26)27-20(2,3)4/h5-7,10,13,15H,8-9,11-12H2,1-4H3,(H,24,26)

InChI Key

JLTKAOVIIMNVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C3=CC=CC=N3

Origin of Product

United States

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